Welcome to the BenchChem Online Store!
molecular formula BaH3O4P B080940 Barium phosphate CAS No. 13847-18-2

Barium phosphate

Cat. No. B080940
M. Wt: 235.32 g/mol
InChI Key: OCAYIKGFPQXMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04967016

Procedure details

Barium phosphate was prepared by the following procedure. Barium hydroxide monohydrate (45.0 g, 237.6 mmoles) was dissolved in 3000 ml of distilled water and stirred for two hours. Phosphoric acid (18.3 g of 85%w phosphoric acid, containing 158.5 mmoles of acid) was added dropwise to the barium hydroxide solution over a seven minute period. A milky white suspension formed and remained as the suspension was stirred for one hour. The mixture was then filtered through a Buchner funnel to recover a solid which was washed with 400 ml of distilled water and filtered to dryness. The solid was placed in a vacuum oven at 120° C. and 20mm of mercury for several hours to effect more complete dryness. The white solid product was analyzed by X-ray powder diffraction and found to contain Ba3 (PO4)2 as the major crystalline product, with much smaller amounts of crystalline BaHPO4 and Ba5 (OH)(PO4)3 also present.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Ba+2:3].[OH-].[P:5](=[O:9])([OH:8])([OH:7])[OH:6].[OH-].[Ba+2].[OH-]>O>[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[Ba+2:3].[P:5]([O-:9])([O-:8])([O-:7])=[O:6].[Ba+2:3].[Ba+2:3] |f:0.1.2.3,5.6.7,9.10.11.12.13|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
O.[OH-].[Ba+2].[OH-]
Name
Quantity
3000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.3 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A milky white suspension formed
STIRRING
Type
STIRRING
Details
was stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a Buchner funnel
CUSTOM
Type
CUSTOM
Details
to recover a solid which
WASH
Type
WASH
Details
was washed with 400 ml of distilled water
FILTRATION
Type
FILTRATION
Details
filtered to dryness
CUSTOM
Type
CUSTOM
Details
was placed in a vacuum oven at 120° C.
WAIT
Type
WAIT
Details
20mm of mercury for several hours to effect more complete

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ba+2].P(=O)([O-])([O-])[O-].[Ba+2].[Ba+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.